molecular formula C12H12N2O4 B4280978 3-[(3-isoxazolylamino)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

3-[(3-isoxazolylamino)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

Cat. No. B4280978
M. Wt: 248.23 g/mol
InChI Key: JMLJCGDCEVJQQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(3-isoxazolylamino)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, also known as BCH, is a bicyclic compound that has been widely studied for its potential applications in scientific research. This compound has been synthesized using various methods and has been shown to have significant effects on biochemical and physiological processes.

Mechanism of Action

3-[(3-isoxazolylamino)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid inhibits the enzyme glutamate racemase by binding to its active site, thereby preventing the conversion of L-glutamate to D-glutamate. This leads to the disruption of bacterial cell wall biosynthesis and eventual cell death.
Biochemical and Physiological Effects:
Apart from its antibacterial activity, 3-[(3-isoxazolylamino)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid has been shown to have other biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and to have anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

The advantages of using 3-[(3-isoxazolylamino)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid in lab experiments include its potency, specificity, and ease of synthesis. However, its limitations include its relatively low solubility and stability, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for the study of 3-[(3-isoxazolylamino)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid. One potential area of research is the development of more efficient and scalable methods for its synthesis. Another area of interest is the exploration of its potential as a therapeutic agent for the treatment of bacterial infections and cancer. Additionally, the elucidation of its mechanism of action and its interactions with other biomolecules could provide valuable insights into the fundamental processes of life.

Scientific Research Applications

3-[(3-isoxazolylamino)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid has been extensively studied for its potential use as an inhibitor of the enzyme glutamate racemase, which is involved in the biosynthesis of bacterial cell walls. It has been shown to have potent antibacterial activity against a variety of gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).

properties

IUPAC Name

3-(1,2-oxazol-3-ylcarbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O4/c15-11(13-8-3-4-18-14-8)9-6-1-2-7(5-6)10(9)12(16)17/h1-4,6-7,9-10H,5H2,(H,16,17)(H,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMLJCGDCEVJQQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C=CC1C(C2C(=O)NC3=NOC=C3)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[(3-isoxazolylamino)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
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3-[(3-isoxazolylamino)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
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3-[(3-isoxazolylamino)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

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